molecular formula C24H23ClO4S B5140205 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B5140205
M. Wt: 443.0 g/mol
InChI Key: GAVGLKMTUCJQBT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one is a propan-1-one derivative featuring a 4-chlorophenyl group at position 1, a phenylsulfonyl group at position 3, and a 4-propoxyphenyl substituent also at position 2.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO4S/c1-2-16-29-21-14-10-19(11-15-21)24(30(27,28)22-6-4-3-5-7-22)17-23(26)18-8-12-20(25)13-9-18/h3-15,24H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGLKMTUCJQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, phenylsulfonyl chloride, and 4-propoxybenzaldehyde.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.

    Reaction Steps: The synthesis may involve multiple steps, including condensation reactions, sulfonylation, and purification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways. The sulfonyl group may play a key role in its reactivity and interactions with biological molecules. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the propan-1-one backbone significantly influence molecular weight, polarity, and spectroscopic characteristics. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TLC Rf Notable Spectral Data (¹H NMR) Reference
1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one (Target) C₂₄H₂₁ClO₄S 448.94 Phenylsulfonyl, 4-propoxyphenyl
ME-3 () C₁₉H₂₁ClN₄O₂ 372.85 Hydrazinyloxy, 4-chlorophenyl 0.40 δ 1.27 (methylene), δ 3.65 (pyrazole)
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one () C₁₅H₈ClF₅OS 382.73 Pentafluorophenylsulfanyl
1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]propan-1-one () C₂₁H₁₇ClO₃S 384.87 Biphenylyl, 4-chlorophenylsulfonyl
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () C₁₆H₁₃ClO₂ 272.73 4-Methoxyphenyl, α,β-unsaturated

Key Observations :

  • Polarity : The target compound’s 4-propoxyphenyl and phenylsulfonyl groups likely increase hydrophobicity compared to ME-3 (hydrazinyloxy) but reduce it relative to the pentafluorophenylsulfanyl analog () due to fluorine’s electronegativity .
  • Spectral Shifts : Pyrazoline derivatives (ME-3) show distinct δ 3.65 ppm signals for the pyrazole ring, while α,β-unsaturated analogs () would exhibit characteristic olefinic proton resonances .
Sulfonyl vs. Sulfanyl Groups
  • Sulfonyl Groups (e.g., target compound, ): Electron-withdrawing sulfonyl groups enhance stability and may improve binding to hydrophobic pockets in biological targets. For example, biphenylyl-sulfonyl derivatives () are explored for their rigid, planar structures in drug design .
Stereochemical and Substitutent Effects on Bioactivity
  • Isomer-Specific Activity: highlights that (R)- and (S)-isomers of 1-(4-chlorophenyl)-3-(furan-2-yl)-3-[(4-nitrophenyl)amino]propan-1-one exhibit distinct EC₅₀ values (14.46 nM vs. 7.12 nM) for androgen receptor (AR) nuclear translocation. This underscores the critical role of stereochemistry in bioactivity .
  • Chlorophenyl vs.
Spectroscopic Characterization
  • ¹H NMR : The target compound’s 4-propoxyphenyl group would display characteristic δ 1.0–1.5 ppm (propyl CH₂) and δ 3.3–4.0 ppm (ether O–CH₂) signals, distinguishing it from methoxy (δ ~3.8 ppm) or hydrazinyloxy (δ ~4.8 ppm) analogs .
  • Mass Spectrometry : HRMS data for analogs (e.g., ) confirm molecular weights within 0.01% error, suggesting similar accuracy for the target compound .

Biological Activity

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClO3S, with a molecular weight of approximately 343.85 g/mol. The compound features a chlorinated phenyl ring, a sulfonyl group, and an alkoxy substituent, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several potential pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Modulation of Apoptotic Pathways : It could induce apoptosis in malignant cells through intrinsic or extrinsic pathways.
  • Interaction with Enzymatic Targets : The sulfonyl group may facilitate interactions with enzymes involved in metabolic processes.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for several lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.2
HeLa (Cervical)12.0

These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblasts.

Antimicrobial Activity

In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of the compound showed promising results in models of acute inflammation. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

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